molecular formula C15H14N2O3S B5869812 2-[(4-nitrophenyl)methylsulfanyl]-N-phenylacetamide

2-[(4-nitrophenyl)methylsulfanyl]-N-phenylacetamide

Cat. No.: B5869812
M. Wt: 302.4 g/mol
InChI Key: VIYBXUCCMDPRGP-UHFFFAOYSA-N
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Description

2-[(4-nitrophenyl)methylsulfanyl]-N-phenylacetamide is an organic compound with the molecular formula C15H14N2O3S. It is characterized by the presence of a nitrophenyl group, a methylsulfanyl group, and a phenylacetamide moiety.

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-15(16-13-4-2-1-3-5-13)11-21-10-12-6-8-14(9-7-12)17(19)20/h1-9H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYBXUCCMDPRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitrophenyl)methylsulfanyl]-N-phenylacetamide typically involves the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(4-nitrophenyl)methylsulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-nitrophenyl)methylsulfanyl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its structural features.

Mechanism of Action

The mechanism of action of 2-[(4-nitrophenyl)methylsulfanyl]-N-phenylacetamide is not fully understood. it is believed to interact with specific molecular targets through its nitrophenyl and phenylacetamide groups. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-nitrophenyl)methylsulfanyl]-N-phenylacetamide is unique due to its combination of a nitrophenyl group, a methylsulfanyl group, and a phenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

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